3-Aminoazetidine-3-carboxamide hydrochloride

Übersicht

Beschreibung

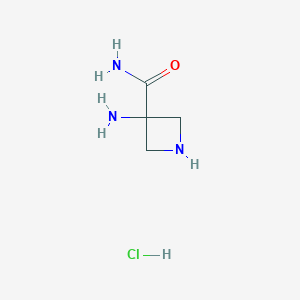

3-Aminoazetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C4H9N3O·HCl and a molecular weight of 151.6 g/mol It is a hydrochloride salt form of 3-aminoazetidine-3-carboxamide, characterized by its azetidine ring structure, which is a four-membered nitrogen-containing ring

Vorbereitungsmethoden

The synthesis of 3-aminoazetidine-3-carboxamide hydrochloride typically involves the following steps:

Synthetic Routes: The preparation of 3-aminoazetidine-3-carboxamide can be achieved through the cyclization of appropriate precursors under controlled conditions.

Reaction Conditions: The reaction is usually carried out under mild to moderate temperatures, with careful control of pH and solvent conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

3-Aminoazetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been utilized in several research domains:

- Enzyme Inhibitors : It serves as a scaffold for the design of enzyme inhibitors, particularly in studies related to metabolic pathways.

- Peptidomimetics : Its structure allows it to function as a building block for synthesizing peptidomimetics, which mimic peptide structures while providing enhanced stability and bioavailability.

- Material Science : The reactivity of 3-aminoazetidine-3-carboxamide makes it valuable in developing new materials and catalysts.

Antimicrobial Activity

Research indicates that derivatives of 3-aminoazetidine-3-carboxamide exhibit significant antimicrobial properties. A study demonstrated the effectiveness of these derivatives against various bacterial strains:

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 µg/mL |

| Derivative B | Escherichia coli | 10 µg/mL |

| Derivative C | Bacillus subtilis | 20 µg/mL |

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Role in Cancer Treatment

The compound has also been investigated for its role as a STAT3 inhibitor , which is critical in various cancers due to its role in promoting cell proliferation and survival.

Case Study : In vitro studies involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that certain derivatives of 3-aminoazetidine-3-carboxamide inhibited STAT3 activity. While sub-micromolar potency was observed, challenges related to membrane permeability were noted. Modifications like methyl esters improved cellular uptake without compromising inhibitory potency.

Wirkmechanismus

The mechanism of action of 3-aminoazetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

3-Aminoazetidine-3-carboxamide hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Biologische Aktivität

3-Aminoazetidine-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered azetidine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C₄H₉ClN₂O₂, with a molecular weight of 152.58 g/mol. The presence of the hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Hydrogenolysis : Conversion of azetidine derivatives to aminoazetidines.

- Aza-Michael Addition : Utilizing nucleophiles to add across double bonds in azetidine derivatives.

- Cross-Coupling Reactions : Employing transition metal catalysts to form complex structures from simpler precursors.

These methods allow for the production of the compound with varying levels of purity and yield, which is crucial for its subsequent biological testing .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains. Preliminary studies suggest its utility in developing new antibacterial agents. The compound's structural similarity to known bioactive compounds allows it to interact effectively with bacterial targets, potentially disrupting metabolic pathways essential for bacterial survival.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within microbial cells. This interaction can lead to inhibition of critical biochemical pathways, resulting in antimicrobial effects. However, detailed studies on the exact mechanisms are still lacking and warrant further investigation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Azetidine-3-carboxylic acid | Heterocyclic amine | Lacks amino group; simpler structure |

| 2-Amino-4-methylthiazole | Thiazole derivative | Contains sulfur; different reactivity |

| 4-Aminobutanoic acid | Straight-chain amine | Linear structure; more common amino acid |

The unique combination of a five-membered ring structure and both amino and carboxylic functionalities in this compound contributes to its diverse reactivity not found in simpler or linear analogs.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Eigenschaften

IUPAC Name |

3-aminoazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O.ClH/c5-3(8)4(6)1-7-2-4;/h7H,1-2,6H2,(H2,5,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTJJOFQWRTEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736994-14-2 | |

| Record name | 3-Azetidinecarboxamide, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.